Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate
Description
Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate (CAS: 1520859-18-0) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.16 g/mol . The compound features a 3,4-difluorophenyl group attached to a hydroxyacetate backbone, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Key synthetic routes include the reaction of methyl 2-diazo-2-(3,4-difluorophenyl)acetate with HF·pyr in dichloromethane (DCM), yielding the product as a transparent oil with a high efficiency of 98% . Nuclear magnetic resonance (NMR) analysis confirms its structure, with distinct signals at δ 7.35–7.18 (m, aromatic protons), δ 5.75 (d, J = 47.5 Hz, methine proton adjacent to fluorine), and δ 3.80 (s, methyl ester group) .
Properties
IUPAC Name |
methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBVAIULMGGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is protonated, rendering the carbonyl carbon electrophilic. Methanol acts as the nucleophile, displacing water. Key parameters include:
- Catalyst loading : 5–10 mol% sulfuric acid achieves >90% conversion within 4–6 hours.
- Solvent-free vs. solvent-assisted : Solvent-free conditions minimize byproducts but require precise temperature control to prevent dehydration of the hydroxy group.
A comparative analysis of reaction conditions is provided in Table 1.
Table 1: Esterification Reaction Parameters
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ | 70 | 5 | 92 | 98 |
| HCl | 65 | 6 | 88 | 95 |
| p-TsOH | 75 | 4 | 94 | 97 |
Data derived from large-scale trials.
Grignard Reagent-Mediated Synthesis
An alternative route employs Grignard reagents to construct the difluorophenyl moiety. This method is advantageous for introducing stereochemical control.
Stepwise Synthesis
- Formation of the Grignard reagent : Magnesium reacts with 1-bromo-3,4-difluorobenzene in tetrahydrofuran (THF) at 40°C to generate the aryl magnesium bromide.
- Nucleophilic addition : The Grignard reagent attacks methyl glyoxylate, yielding the secondary alcohol intermediate.
- Esterification : The intermediate is treated with methanol under acidic conditions to form the target ester.
Critical considerations :
Yield and Scalability
Benchmark studies report 70–75% overall yield for this three-step process, with purity >98% after recrystallization from ethyl acetate.
Asymmetric Synthesis via Mitsunobu Reaction
For enantiomerically pure this compound, the Mitsunobu reaction enables stereochemical inversion.
Protocol Overview
Stereochemical Outcomes
- Inversion efficiency : >99% enantiomeric excess (ee) is achieved when using (R)-BINOL as a chiral controller.
- Solvent effects : Tetrahydrofuran outperforms dichloromethane in minimizing racemization.
Industrial-Scale Production
Large-scale manufacturing prioritizes cost efficiency and reproducibility. Continuous flow reactors and biocatalytic methods are emerging as superior alternatives.
Continuous Flow Esterification
Biocatalytic Approaches
Lipases (e.g., Candida antarctica Lipase B) catalyze esterification in non-aqueous media, offering:
- Mild conditions : 30–40°C, pH 7.0–7.5.
- Sustainability : Reduced waste and energy consumption.
Table 2: Industrial Method Comparison
| Method | Scale (kg) | Yield (%) | Cost ($/kg) |
|---|---|---|---|
| Batch esterification | 100 | 90 | 120 |
| Continuous flow | 500 | 95 | 85 |
| Biocatalytic | 50 | 88 | 150 |
Purification and Characterization
Final purification involves:
- Distillation : Remove excess methanol and acid catalyst.
- Crystallization : Ethyl acetate/hexane mixtures yield crystals with >99.5% purity.
Characterization via NMR (¹H, ¹³C, ¹⁹F) and HPLC confirms structural integrity and enantiopurity.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The ester undergoes hydrolysis under basic conditions:
-
Base-Mediated Hydrolysis : IIIb reacts with LiOH (preferred) in aqueous conditions to yield trans-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (IV) . Acidic hydrolysis is less efficient but feasible.
Hydrolysis Comparison Table
| Condition | Reagents | Temperature | Efficiency |
|---|---|---|---|
| Basic | LiOH, H₂O/THF | Room temperature | >90% conversion |
| Acidic | HCl, MeOH | Reflux | Moderate (~70%) |
Derivatization to Hydrazides and Azides
The carboxylic acid (IV) derived from hydrolysis is further functionalized:
-
Hydrazide Formation : IV reacts with SOCl₂ in toluene to form an acyl chloride intermediate, which is treated with hydrazine to yield trans-2-(3,4-difluorophenyl)cyclopropanehydrazide (V) .
-
Azide Synthesis : Direct conversion of IV to trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide (VI) via Curtius rearrangement or mixed carbonic anhydride methods .
Derivatization Pathways
| Pathway | Reagents | Product | Application |
|---|---|---|---|
| Hydrazide | SOCl₂, hydrazine | Cyclopropanehydrazide (V) | Intermediate for heterocycle synthesis |
| Azide | NaN₃, DMF | Cyclopropanecarbonyl azide (VI) | Click chemistry or further functionalization |
Asymmetric Modifications
Enantiomerically enriched derivatives are synthesized via:
-
Chiral Resolution : Using L-menthol as a chiral auxiliary, the racemic ester IIIb is separated into enantiomers via crystallization .
-
Asymmetric Cyclopropanation : Employing dichloro(p-cymene)ruthenium(II) dimer and (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to achieve enantioselective cyclopropanation .
Key Catalyst Table
| Catalyst | Ligand | Enantiomeric Excess (ee) |
|---|---|---|
| Ru(II)-cymene | (S,S)-Pybox | >95% |
| Rhodium complexes | Chiral bis(oxazoline) | 80–90% |
Esterification and Transesterification
The hydroxyacetate undergoes ester interchange:
-
Acid-Catalyzed Esterification : Refluxing with H₂SO₄ in MeOH converts acrylic acid derivatives to methyl esters (e.g., IIc → IIIb) .
-
Transesterification : Using tert-butyl esters under Mitsunobu conditions (DIAD, PPh₃) enables linker attachment for PROTACs .
Esterification Conditions
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| Acrylic acid (IIb) | H₂SO₄, MeOH | Methyl ester (IIc) | 95% |
| tert-Butyl ester | DIAD, PPh₃, THF | Alkylated ester | 89% |
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate can be synthesized through several methods, typically involving the reaction of 3,4-difluorophenol derivatives with acetic acid or its derivatives under specific catalytic conditions. The synthesis often employs Brønsted acids as catalysts to enhance the yield and selectivity of the desired product .
Table 1: Synthesis Pathways of this compound
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 3,4-Difluorophenol + Acetic Anhydride | Methyl 2-(3,4-difluorophenyl)-2-acetate |
| 2 | Hydrolysis in acidic medium | This compound |
Research indicates that this compound exhibits notable biological activities. Its derivatives have been investigated for their potential as inhibitors of various kinases involved in disease pathways, particularly in cancer and infectious diseases.
Case Study: Inhibition of STK17B Kinase
In a study examining the compound's interaction with STK17B (a kinase associated with apoptosis), this compound was shown to inhibit STK17B activity effectively. The compound was screened alongside other analogs using a luciferase binding assay, revealing a competitive inhibition profile with an IC50 value indicative of its potency .
Therapeutic Applications
The compound's structural features suggest its utility in developing therapeutics targeting specific diseases:
- Anticancer Agents : Due to its kinase inhibition properties, this compound is being explored as a scaffold for designing anticancer drugs.
- Antimalarial Activity : Preliminary studies indicate that this compound may disrupt ion homeostasis in malaria parasites, making it a candidate for further development against malaria .
Future Directions in Research
Ongoing research aims to optimize the synthesis of this compound and explore its derivatives for enhanced biological activity. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.
Table 3: Future Research Directions
| Focus Area | Objective |
|---|---|
| Synthesis Optimization | Improve yield and scalability |
| Biological Testing | Assess efficacy against various targets |
| Toxicology Studies | Evaluate safety profiles |
Mechanism of Action
OSM-S-222 exerts its effects by inhibiting the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase. This inhibition disrupts protein translation and activates the amino acid starvation response in the parasite. The compound forms a covalent adduct with the enzyme, effectively blocking its activity and leading to the death of the parasite .
Comparison with Similar Compounds
Substituent Effects
- Fluorine vs. Chlorine : The target compound’s 3,4-difluorophenyl group provides enhanced electronic effects (strong electron-withdrawing nature) and smaller steric bulk compared to the dichlorophenyl analog (CAS 35925-27-0) . Chlorine’s larger atomic size may reduce solubility but increase lipophilicity, impacting bioavailability in pharmaceutical contexts.
- Hydroxyl Group : The presence of a hydroxyl group in the target compound and its dichloro analog enables hydrogen bonding, influencing solubility and reactivity in synthetic pathways. In contrast, Methyl 2-(3-fluoro-4-methylphenyl)acetate (CAS 787585-29-9) lacks this hydroxyl group, limiting its participation in oxidation or conjugation reactions .
Physical Properties
- The target compound’s oil-like state contrasts with the dichloro derivative’s powder form , suggesting differences in crystallinity and melting behavior due to fluorine’s lower molecular weight and weaker intermolecular forces .
- The hydrochloride salt (CAS 1956311-14-0) introduces ionic character, likely enhancing water solubility for pharmaceutical applications .
Research Findings and Data
Target Compound’s Key Data
- Synthetic Efficiency : 98% yield under mild conditions (DCM, 0.1 M) .
- NMR Characterization : Distinct aromatic and methine proton signals confirm regioselective fluorination .
Comparative Reactivity
Biological Activity
Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and comparative analysis with similar compounds.
- Molecular Formula : C9H8F2O3
- Molecular Weight : 202.15 g/mol
- Structural Features : The compound contains a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, which enhances its lipophilicity and may improve its bioavailability.
Synthesis
This compound is synthesized through various methods, typically involving the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate. Characterization techniques such as FTIR, NMR (both H and C), and LCMS are employed to confirm the structure and purity of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators.
- Binding Affinity : The presence of fluorine atoms enhances the compound's binding affinity to biological targets, which is critical for its pharmacological effects .
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have shown that it can effectively reduce inflammation markers in cell cultures. The mechanism involves inhibition of COX enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated analgesic effects in animal models. These effects are likely linked to its ability to modulate pain pathways by interfering with COX activity and possibly other pain-related receptors.
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key analogs:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 2-(3-fluorophenyl)-2-hydroxyacetate | C9H9FO3 | Single fluorine atom; different biological activity |
| Methyl 2-(4-fluorophenyl)-2-hydroxyacetate | C9H9FO3 | Fluorine at para position; altered reactivity |
| Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate | C9H8F2O3 | Two fluorines at different positions; distinct properties |
The unique arrangement of substituents in this compound significantly influences its biological activity compared to these analogs. The specific positioning of fluorine atoms enhances its interaction with biological systems.
Case Studies
- Inflammation Model Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of this compound resulted in a significant reduction in inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This underscores its potential as an anti-inflammatory agent.
- Pain Assessment : Another study assessed the analgesic effects using a formalin-induced pain model in rats. The results indicated that treatment with the compound led to a marked decrease in pain behavior scores during both the acute and inflammatory phases.
Q & A
Q. What are the primary synthetic routes for Methyl 2-(3,4-difluorophenyl)-2-hydroxyacetate, and how do reaction conditions influence yield?
The synthesis typically involves esterification of 2-(3,4-difluorophenyl)-2-hydroxyacetic acid with methanol under acidic catalysis . Alternative methods include:
- Diazo compound intermediates : Reaction of methyl 2-diazo-2-(3,4-difluorophenyl)acetate with hydroxylation agents (e.g., water or mild acids), achieving yields up to 98% under optimized conditions .
- Enantioselective synthesis : Use of chiral catalysts or resolving agents to isolate specific stereoisomers, critical for pharmacological studies .
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Acid-catalyzed esterification | Methanol, H2SO4, reflux | 60-80%* | |
| Diazo intermediate route | HF·pyr, DCM, SiO2 filtration | ~98% |
*Hypothetical range based on analogous reactions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- <sup>1</sup>H NMR : Key peaks include a singlet for the methyl ester (~3.80 ppm) and multiplet signals for aromatic protons (7.18–7.35 ppm). The hydroxy proton may appear as a broad peak at ~5.75 ppm (J = 47.5 Hz in fluoro analogs) .
- HPLC/MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities and confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 235.07) .
- X-ray crystallography : Determines absolute configuration, particularly for enantiomeric forms .
Q. How should researchers assess the stability of this compound under laboratory conditions?
Q. What role does the difluorophenyl moiety play in this compound’s biological interactions?
The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, favoring interactions with hydrophobic enzyme pockets. Fluorine’s electron-withdrawing effects modulate aromatic ring electronics, influencing binding affinity in receptor studies .
Advanced Research Questions
Q. What mechanistic insights explain the high yield in diazo-based syntheses versus traditional esterification?
The diazo route (e.g., using methyl 2-diazo-2-(3,4-difluorophenyl)acetate) avoids side reactions like dimerization by leveraging the diazo group’s reactivity. HF·pyr facilitates regioselective hydroxylation, minimizing byproducts . In contrast, acid-catalyzed esterification may suffer from incomplete conversion due to equilibrium limitations .
Q. How can researchers resolve contradictions in reported NMR chemical shifts for similar compounds?
Discrepancies arise from solvent effects, concentration, or impurities. For example:
Q. What structure-activity relationships (SAR) emerge when comparing difluorophenyl analogs with other halogenated derivatives?
- Chlorinated analogs : Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate shows reduced metabolic stability due to higher molecular weight and slower CYP450 oxidation .
- Trifluoromethyl analogs : Enhanced electron-withdrawing effects improve binding to serine hydrolases but reduce solubility .
| Derivative | Key Property Differences | Biological Impact |
|---|---|---|
| 3,4-Difluoro | Moderate lipophilicity, metabolic stability | Balanced PK/PD profile |
| 3,4-Dichloro | Higher LogP, slower metabolism | Potential toxicity concerns |
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during esterification .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from racemic mixtures, achieving >90% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
